N-(4-Ethoxyphenyl)-N-methylacetamide
Description
Properties
CAS No. |
7298-73-9 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-N-methylacetamide |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11-7-5-10(6-8-11)12(3)9(2)13/h5-8H,4H2,1-3H3 |
InChI Key |
LLYKXHAEYFJRQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Phenacetin (N-(4-Ethoxyphenyl)acetamide)
- Molecular Formula: C₁₀H₁₃NO₂ .
- Key Differences : Lacks the N-methyl group present in the target compound.
- Pharmacology: Phenacetin was widely used for pain relief but withdrawn due to renal papillary necrosis and carcinogenicity caused by oxidative de-ethylation to 4-ethoxyaniline .
- Metabolism : Primarily metabolized via O-de-ethylation to N-(4-hydroxyphenyl)acetamide, a bioactive but toxic metabolite .
Bucetin (N-(4-Ethoxyphenyl)-3-hydroxybutanamide)
- Molecular Formula: C₁₂H₁₇NO₃ .
- Key Differences : Contains a 3-hydroxybutanamide chain instead of methylated acetamide.
- Pharmacology : Exhibited analgesic properties but was discontinued due to renal toxicity. Its toxicity profile is milder than phenacetin, attributed to slower deacylation rates .
- Metabolism : Converts to N-(4-hydroxyphenyl)-3-oxobutanamide and N-(4-hydroxyphenyl)acetamide via O-de-ethylation and β-decarboxylation .
N-(4-Methoxyphenyl)acetamide
N-(4-Hydroxyphenyl)acetamide
Sulfur-Containing Derivatives
- Example: N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (CAS: Not provided) .
- Key Differences : Incorporates sulfonyl and nitro groups, enhancing electronic complexity.
Structural and Pharmacokinetic Comparison Table
| Compound | Molecular Formula | Substituents | Key Pharmacokinetic Traits | Toxicity Concerns |
|---|---|---|---|---|
| N-(4-Ethoxyphenyl)-N-methylacetamide | C₁₁H₁₅NO₂ | Ethoxy, N-methyl | Slower deacylation due to N-methylation | Potential renal toxicity* |
| Phenacetin | C₁₀H₁₃NO₂ | Ethoxy | Rapid O-de-ethylation to toxic metabolites | High nephrotoxicity |
| Bucetin | C₁₂H₁₇NO₃ | Ethoxy, 3-hydroxybutanamide | β-decarboxylation to N-(4-hydroxyphenyl)acetamide | Moderate renal toxicity |
| N-(4-Methoxyphenyl)acetamide | C₉H₁₁NO₂ | Methoxy | Lower lipophilicity; faster excretion | Limited data |
| N-(4-Hydroxyphenyl)acetamide | C₈H₉NO₂ | Hydroxyl | High polarity; rapid conjugation | Nephrotoxic metabolites |
Research Findings and Implications
- Metabolic Pathways : N-methylation in this compound may hinder enzymatic deacylation, reducing toxic metabolite formation compared to phenacetin .
- Toxicity Mitigation : Structural modifications, such as methyl or hydroxybutanamide groups, alter metabolic rates and toxicity profiles, suggesting avenues for safer analgesic design .
- Synthetic Utility : Derivatives with sulfonyl or nitro groups (e.g., ) expand applications in heterocyclic chemistry, though biological safety requires further study .
Q & A
Q. What are the common synthetic routes for N-(4-Ethoxyphenyl)-N-methylacetamide, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : A typical synthesis involves Pd-catalyzed cross-electrophile coupling and C–H alkylation. For example, a structurally similar compound, N-(4-(Hydroxymethyl)phenyl)-N-methylacetamide, was synthesized using Pd(OAc)₂ as a catalyst, XPhos as a ligand, and Zn as a reductant in DMF at 80°C for 24 hours . Optimization includes adjusting catalyst loading (e.g., 5–10 mol%), solvent polarity, and reaction time. Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity. Reaction yields can be monitored by TLC or HPLC.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- GC/MS : Use an Agilent 5977 MSD with an EI source, helium carrier gas (1.2 mL/min), and a temperature gradient from 50°C to 300°C for separation and fragmentation analysis .
- NMR : Employ ¹H NMR (400 MHz, DMSO-d₆) to confirm the methyl group (δ ~2.1 ppm, singlet) and ethoxy moiety (δ ~1.3 ppm for CH₃, triplet; δ ~4.0 ppm for OCH₂, quartet). ¹³C NMR can verify the carbonyl (δ ~168 ppm) and aromatic carbons .
- IR : Key peaks include C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) for the acetamide group .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
- First Aid : In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes and consult a physician immediately .
- Waste Disposal : Follow institutional guidelines for organic waste, incinerating at >1000°C to prevent environmental release .
Advanced Research Questions
Q. How can Pd-catalyzed cross-coupling strategies be adapted to synthesize derivatives of this compound?
- Methodological Answer :
- Derivatization : Introduce functional groups (e.g., halides, amines) via Suzuki-Miyaura coupling. For example, replace the ethoxy group with a boronate ester using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 90°C .
- Protection/Deprotection : Use trityl groups to protect reactive sites during multi-step syntheses, followed by acidic removal (e.g., HCl in THF) .
Q. What strategies resolve contradictions in reaction yields during the synthesis of this compound derivatives?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ IR or NMR to identify intermediates and optimize stepwise conditions .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene) to balance reactivity and solubility. For example, DMF enhances Pd-catalyzed reactions but may require post-reaction filtration .
- Catalyst Recycling : Recover Pd catalysts using silica-supported ligands to reduce costs and improve consistency .
Q. How can computational methods predict the physicochemical properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model electron density maps, predicting nucleophilic/electrophilic sites for functionalization .
- Molecular Dynamics (MD) : Simulate solubility in aqueous/organic mixtures (e.g., ethanol-water) using GROMACS to optimize purification protocols .
- QSAR Modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy) with biological activity using MOE software and PubChem data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
